1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride
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Overview
Description
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C8H6Cl3NO2 and a molecular weight of 254.5 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring with a trichloroacetyl group and a methyl group attached . The InChI code for this compound is 1S/C8H6Cl3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 118-123 degrees Celsius . It is stored at room temperature and is a powder in its physical form .Scientific Research Applications
Synthesis and Antibacterial Activity
- Research on the synthesis of heterocycles, including pyrrole derivatives, reveals their potential as biologically active compounds with antibacterial properties. For example, the study on the synthesis of 1,2,4-triazole derivatives highlights the antimicrobial activity of these compounds, which can also serve as surface active agents (El-Sayed, 2006).
Catalysis and Chemical Reactions
- Novel ionic liquids, such as 1-sulfopyridinium chloride, have been synthesized and characterized for use as efficient catalysts in chemical reactions, including the tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes under mild conditions (Moosavi‐Zare et al., 2013).
Sulfenylation of Pyrroles and Indoles
- The study on the sulfenylation of pyrroles and indoles discusses the synthesis of various substituted pyrroles and indoles, showcasing the versatility of these reactions in creating compounds with potential biological activity (Gilow et al., 1991).
Synthesis of Hexahydroquinolines
- Research on the use of sulfonic acid functionalized pyridinium chloride as a catalyst for the synthesis of hexahydroquinolines demonstrates the utility of novel catalysts in facilitating multi-component condensation reactions (Khazaei et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl4NO3S/c1-12-3-4(16(11,14)15)2-5(12)6(13)7(8,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFRYNZCFXKAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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